(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile
Overview
Description
CH 102, an isoquinoline derivative, inhibits platelet aggregation.
Scientific Research Applications
Synthesis and Structure
- Synthesis and Labeling: The compound has been synthesized in various forms, including labeling with carbon-14 for potential use in drug development and pharmacokinetics studies (Koltai et al., 1981).
- Crystal Structure Analysis: Studies have focused on the crystal structure and oxidation properties of similar thiazoloisoquinolinone compounds, providing insights into their stereochemistry and potential reactivity (Rozwadowska et al., 2002).
Chemical Reactivity and Derivatives
- Reactivity with Nitrogen Nucleophiles: Research includes the exploration of reactions with nitrogen nucleophiles, leading to the creation of fused isoquinoline systems and other novel derivatives (Deady & Devine, 2004).
- Formation of Heterocyclic Compounds: The compound has been used in the synthesis of tetra- and penta-heterocyclic compounds incorporated with the isoquinoline moiety, expanding the range of potential chemical applications (Abdallah et al., 2009).
Potential Pharmaceutical Applications
- Antitumor Activity Evaluation: Some derivatives have been evaluated for their antitumor activities, indicating potential applications in cancer research and drug development (Hassaneen et al., 2013).
- Diverse Pharmaceutical Syntheses: The compound is involved in the synthesis of new derivatives of heterocyclic compounds containing various moieties, which may have implications in pharmaceutical chemistry (Hassaneen et al., 2012).
properties
CAS RN |
55393-37-8 |
---|---|
Product Name |
(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile |
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
3-imino-8,9-dimethoxy-5,6-dihydro-[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H13N3O2S/c1-18-10-5-8-3-4-17-13(9(8)6-11(10)19-2)12(7-15)20-14(17)16/h5-6,16H,3-4H2,1-2H3 |
InChI Key |
NKOJJXLZHFCSHK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CH 102; CH102; CH-102; Chinoin 102; Chinoin-102. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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